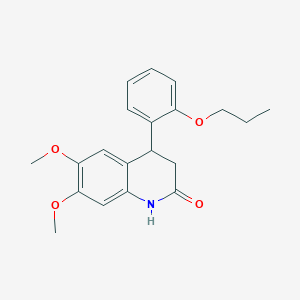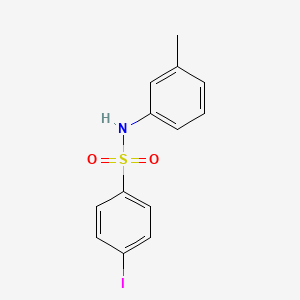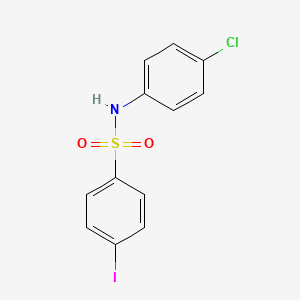
6,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
説明
6,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as propylhexedrine, is a stimulant drug that belongs to the phenethylamine class. It is a synthetic compound that has been used for various purposes, including as a nasal decongestant and a performance-enhancing drug. The chemical structure of propylhexedrine is similar to amphetamine, and it has been found to have similar effects on the central nervous system.
作用機序
Propylhexedrine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and arousal. By increasing their levels, 6,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinoneine produces a stimulant effect, which can improve focus, alertness, and energy levels.
Biochemical and Physiological Effects:
The use of 6,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinoneine has been found to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause the release of glucose from the liver, which can provide a source of energy for the body. Additionally, it can cause the release of endorphins, which can produce feelings of euphoria and pleasure.
実験室実験の利点と制限
Propylhexedrine has several advantages and limitations for use in lab experiments. One advantage is that it produces a consistent and predictable effect on the central nervous system, which can be useful for studying the effects of stimulant drugs. However, it also has limitations, such as the potential for abuse and the risk of side effects, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on 6,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinoneine. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of interest is its use as a tool for studying the effects of stimulant drugs on the brain. Additionally, further research is needed to determine the long-term effects of 6,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinoneine use and its potential for abuse.
科学的研究の応用
Propylhexedrine has been used in scientific research for various purposes. It has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been used as a tool for studying the effects of stimulant drugs on the central nervous system.
特性
IUPAC Name |
6,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-9-25-17-8-6-5-7-13(17)14-11-20(22)21-16-12-19(24-3)18(23-2)10-15(14)16/h5-8,10,12,14H,4,9,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOPVBFUNMAZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231930.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231938.png)
![N-(4-fluorophenyl)-3-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4231943.png)
![4-chloro-N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4231965.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4231979.png)

![N-(2,5-dichlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4231996.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4231999.png)
![N-(2,4-dimethoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4232019.png)
![1'-benzyl-2-(4-methoxybenzyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232027.png)

![4-(3-methoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B4232036.png)
![8-[(2-hydroxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4232040.png)
